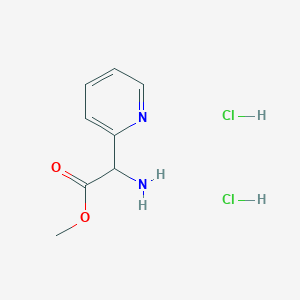

Methyl 2-amino-2-(pyridin-2-yl)acetate dihydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 2-amino-2-pyridin-2-ylacetate;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2.2ClH/c1-12-8(11)7(9)6-4-2-3-5-10-6;;/h2-5,7H,9H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEDLXAKJINMFAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1=CC=CC=N1)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1039356-77-8 | |

| Record name | methyl 2-amino-2-(pyridin-2-yl)acetate dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Physical and chemical properties of Methyl 2-amino-2-(pyridin-2-yl)acetate dihydrochloride

An In-Depth Technical Guide to the Physical and Chemical Properties of Methyl 2-amino-2-(pyridin-2-yl)acetate dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the essential physical and chemical properties of this compound. As a key building block in synthetic and medicinal chemistry, this unnatural amino acid ester derivative requires thorough characterization to ensure its effective and safe use in research and development. This document details the compound's structural attributes, physicochemical parameters, chemical reactivity, and stability. Furthermore, it offers detailed, field-proven protocols for analytical characterization, including NMR, MS, and HPLC, alongside critical safety and handling information. The insights provided are intended to equip researchers with the necessary knowledge for the confident application of this versatile reagent.

Compound Identification and Structure

This compound is the dihydrochloride salt of the methyl ester of 2-amino-2-(pyridin-2-yl)acetic acid. The presence of a chiral center at the α-carbon, a nucleophilic amino group, a hydrolyzable ester, and a basic pyridyl ring makes it a functionally rich and synthetically valuable molecule.[1][2][3] The dihydrochloride form enhances its stability and solubility in polar solvents, though it also imparts significant hygroscopicity.

Caption: Chemical structure of this compound.

| Identifier | Value | Source |

| CAS Number | 1039356-77-8 | |

| Molecular Formula | C₈H₁₂Cl₂N₂O₂ | Inferred from structure |

| Molecular Weight | 239.1 g/mol | |

| Canonical SMILES | COC(=O)C(N)C1=CC=CC=N1.Cl.Cl | Inferred from structure |

| InChI Key | JTOBAFRWEGCWGI-UHFFFAOYSA-N (for free base) | [4] |

Physicochemical Properties

The physical properties of this compound are critical for its handling, formulation, and application in reactions. As a dihydrochloride salt, it is expected to be a crystalline solid with high polarity.

| Property | Description | Rationale / Experimental Insight |

| Appearance | White to off-white crystalline solid. | Similar amino acid hydrochlorides are typically white or off-white solids.[5] Color may indicate the presence of impurities. |

| Solubility | Soluble in water and DMSO. Limited solubility in less polar organic solvents like dichloromethane or ethyl acetate. | The dihydrochloride salt structure confers high polarity. For reactions in organic media, neutralization to the free base is often required.[5][6] |

| Melting Point | Decomposes upon heating. | Amino acid hydrochlorides often decompose at their melting points rather than exhibiting a sharp, defined melt.[7] This decomposition is typically endothermic.[7] |

| Hygroscopicity | Expected to be hygroscopic. | The salt nature makes it prone to absorbing moisture from the atmosphere. |

| pKa | Two key pKa values are expected: one for the pyridinium ion (protonated pyridine nitrogen) and one for the ammonium ion (protonated α-amino group). | The pyridinium pKa will be lower than that of the α-ammonium group. This differential basicity is key for selective deprotection or reaction. |

Chemical Properties and Reactivity

The reactivity of this compound is governed by its three primary functional groups: the α-amino group, the methyl ester, and the pyridine ring.

Stability and Storage

-

Recommended Storage: Store in a tightly sealed container in a cool, dry, well-ventilated place, away from moisture and incompatible materials like strong bases.[5][8] For long-term storage, refrigeration (2-8°C) under an inert atmosphere (e.g., argon or nitrogen) is advisable.

-

Degradation Pathways: The primary degradation pathway is the hydrolysis of the methyl ester. This reaction is accelerated by the presence of moisture and can be catalyzed by both acid and base. Thermal decomposition can also occur at elevated temperatures, leading to complex product mixtures.[7]

Key Reactions

-

Neutralization to Free Base: The dihydrochloride salt is often unreactive in non-polar organic solvents. Neutralization with a suitable base (e.g., triethylamine, sodium bicarbonate) is required to generate the free amine, which is more soluble and nucleophilic.[6]

-

Causality: The protonated amino group is non-nucleophilic. Deprotonation is essential for it to participate in reactions like acylation or alkylation.

-

-

Ester Hydrolysis: The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid under either acidic or, more commonly, mild alkaline conditions (e.g., using LiOH in a THF/water mixture).[9]

-

Causality: Saponification under basic conditions is an irreversible process that proceeds to completion, making it a reliable method for de-esterification.[9]

-

-

N-Acylation/Peptide Coupling: The free amino group is a potent nucleophile that can react with acyl chlorides, anhydrides, or activated carboxylic acids (in the presence of coupling reagents like DCC or HATU) to form amides. This is the basis for its use in peptide synthesis.[10]

-

Reactivity of the Pyridine Ring: The pyridine ring can be a target for electrophilic substitution, although the electron-withdrawing nature of the α-amino ester substituent deactivates the ring. The pyridine nitrogen can also act as a ligand for metal coordination.[11]

Analytical Characterization Workflow

A robust analytical workflow is essential to confirm the identity, purity, and stability of this compound.

Caption: A typical workflow for the comprehensive analysis of the title compound.

Protocol 4.1: Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure and assess purity.

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

-

Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz).

-

Data Analysis (Expected Features):

-

¹H NMR:

-

Pyridyl Protons: Expect four distinct signals in the aromatic region (~7.5-8.8 ppm), characteristic of a 2-substituted pyridine.

-

α-Proton (CH): A singlet or multiplet around 5.0-5.5 ppm. The chemical shift is highly dependent on the solvent and protonation state.

-

Methyl Protons (OCH₃): A sharp singlet around 3.7-3.9 ppm, integrating to 3 hydrogens.[12]

-

Amine Protons (NH₃⁺): A broad signal that may exchange with water in the solvent. In DMSO-d₆, this may appear as a broad peak at high ppm.

-

-

¹³C NMR:

-

Rationale: NMR is the most powerful tool for unambiguous structure elucidation. The chemical shifts and coupling patterns provide a unique fingerprint of the molecule. The integration of the ¹H NMR signals can be used for a semi-quantitative purity assessment against a known standard.

Protocol 4.2: High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of the compound with high accuracy.

Methodology:

-

System: A standard HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).[13]

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

-

Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

-

Gradient: A linear gradient from 5% B to 95% B over 10-15 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm and 270 nm.

-

Sample Preparation: Prepare a stock solution of the compound in water or a water/acetonitrile mixture at a concentration of ~1 mg/mL.

Rationale: This reverse-phase HPLC method effectively separates the polar analyte from non-polar impurities. The use of TFA as an ion-pairing agent improves peak shape for the basic compound. Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks detected.[13][14]

Protocol 4.3: Mass Spectrometry (MS)

Objective: To confirm the molecular weight of the compound.

Methodology:

-

Technique: Electrospray Ionization (ESI) in positive ion mode.

-

Sample Preparation: Dilute the HPLC sample solution or prepare a new solution in 50:50 acetonitrile:water with 0.1% formic acid at a concentration of ~0.1 mg/mL.

-

Analysis: Infuse the sample directly or analyze via LC-MS.

-

Expected Result: The primary ion observed should correspond to the free base [M+H]⁺, which has a monoisotopic mass of 167.08. The dihydrochloride salt itself will not be observed; the technique analyzes the molecule after desolvation and ionization.

Rationale: ESI-MS is a soft ionization technique that provides a clear molecular ion peak, offering definitive confirmation of the compound's molecular weight and formula.

Safety, Handling, and Disposal

As with any laboratory chemical, proper safety precautions are paramount. Information is synthesized from safety data sheets of structurally related compounds like aminopyridines and amino acid hydrochlorides.

-

Hazard Identification:

-

Personal Protective Equipment (PPE):

-

Wear protective gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield.

-

If dust is generated, use a respirator with an appropriate filter.

-

-

Handling:

-

Handle only in a well-ventilated area, preferably in a chemical fume hood.

-

Avoid breathing dust. Wash hands thoroughly after handling.

-

Keep away from sources of ignition and incompatible substances like strong oxidizing agents and strong bases.[15]

-

-

First Aid Measures:

-

If Swallowed: Rinse mouth and seek immediate medical attention.[8]

-

On Skin: Immediately remove all contaminated clothing. Rinse skin with plenty of water. Seek immediate medical attention.[8]

-

In Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.

-

-

Disposal:

-

Dispose of contents and container in accordance with local, regional, and national regulations. Do not allow the product to enter drains.

-

Conclusion

This compound is a compound of significant interest in modern chemical synthesis. Its utility is matched by its chemical complexity. A thorough understanding of its physical properties, such as solubility and stability, combined with a clear grasp of its reactivity, is essential for its successful application. The analytical protocols and safety guidelines presented in this document provide a robust framework for researchers to characterize, handle, and utilize this valuable building block with confidence and precision, ensuring both experimental success and laboratory safety.

References

-

ACS Publications. (2022). Synthesis of Unnatural α-Amino Acids from (Pyridin-2-yl) Carbamate via CIPE-Induced Carbonyl Migration. The Journal of Organic Chemistry. Retrieved from [Link]

-

Chemwatch. (n.d.). GHS SDS in English (European) 35944-2. Retrieved from [Link]

-

MDPI. (n.d.). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link]

-

ACS Publications. (2025). Direct Enantioselective Allylic Alkylation of α-Amino Esters to Quaternary Glutamates via Strategic Pyridoxal Catalyst Design. Journal of the American Chemical Society. Retrieved from [Link]

-

Shimadzu Chemistry & Diagnostics. (n.d.). Methyl 2-[(5-chloropyridin-2-yl)amino]2-oxoacetate. Retrieved from [Link]

-

ACS Publications. (2024). Synthesis of β-Pyridyl α-Amino Acids: Conformationally Sensitive Charge Transfer-Based Fluorophores. Organic Letters. Retrieved from [Link]

-

ResearchGate. (2016). How to obtain and isolate free amino acids methyl esters from their hydrochloride salts? Retrieved from [Link]

-

NIH. (n.d.). Synthesis of β-Pyridyl α-Amino Acids: Conformationally Sensitive Charge Transfer-Based Fluorophores. PMC. Retrieved from [Link]

-

RSC Publishing. (n.d.). Polypeptides. Part XII. The preparation of 2-pyridyl esters and their use in peptide synthesis. Journal of the Chemical Society C. Retrieved from [Link]

-

Springer. (n.d.). Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid. Retrieved from [Link]

-

Biochem Chemopharma. (n.d.). safety data sheet sds/msds 2-amino pyridine. Retrieved from [Link]

- No Source Available.

-

Pharmacompass. (n.d.). 2-(Methylamino)Pyridin-3-Yl)Methyl 2-((Tert-Butoxycarbonyl)(Methyl)Amino)Acetate. Retrieved from [Link]

-

NRC Research Press. (2009). The neutral hydrolysis of methyl acetate Part 2. Is there a tetrahedral intermediate? Retrieved from [Link]

-

ResearchGate. (2022). De-esterification of amino acid esters. Retrieved from [Link]

-

Ascendex Scientific, LLC. (n.d.). methyl 2-amino-2-(pyridin-2-yl)acetate. Retrieved from [Link]

-

MDPI. (n.d.). Development of a Fluorophore-Bound l-Tryptophan Derivative for Evaluating Indoleamine 2,3-Dioxygenase Activity by HPLC with Fluorescence Detection. Retrieved from [Link]

- Google Patents. (n.d.). CN102276526B - Synthesis method of 2-amino pyridine compounds.

- Google Patents. (n.d.). CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine.

-

ResearchGate. (2020). Straightforward Synthesis of (6-methyl-pyridin-2-ylamino)- Acetic Acid from 2-amino-6-methylpyridine and Their Coordination with Copper to Enhance Antibacterial Activity. Retrieved from [Link]

-

PubChem. (n.d.). 2-Amino-2-(pyridin-2-YL)acetic acid. Retrieved from [Link]

- Google Patents. (n.d.). JP4356292B2 - Method for producing amino acid ester hydrochloride.

-

NIH. (n.d.). A Convenient Synthesis of Amino Acid Methyl Esters. PMC. Retrieved from [Link]

- Google Patents. (n.d.). JPH10139716A - Hydrolysis of methyl acetate.

-

NIH. (n.d.). Assigning methyl resonances for protein solution-state NMR studies. PMC. Retrieved from [Link]

-

Canada.ca. (2009). The Neutral Hydrolysis of Methyl Acetate. Part 2. Is There a Tetrahedral Intermediate? NRC Publications Archive. Retrieved from [Link]

-

Agilent. (n.d.). Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids. Retrieved from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Synthesis of β-Pyridyl α-Amino Acids: Conformationally Sensitive Charge Transfer-Based Fluorophores - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-Amino-2-(pyridin-2-YL)acetic acid | C7H8N2O2 | CID 4226387 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. d-nb.info [d-nb.info]

- 8. tcichemicals.com [tcichemicals.com]

- 9. researchgate.net [researchgate.net]

- 10. Polypeptides. Part XII. The preparation of 2-pyridyl esters and their use in peptide synthesis - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions [mdpi.com]

- 13. agilent.com [agilent.com]

- 14. usp.org [usp.org]

- 15. fishersci.com [fishersci.com]

Stability and storage conditions for Methyl 2-amino-2-(pyridin-2-yl)acetate dihydrochloride

An In-depth Technical Guide to the Stability and Storage of Methyl 2-amino-2-(pyridin-2-yl)acetate dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a pivotal building block in contemporary pharmaceutical research and development. Its structural integrity is paramount to ensure the reliability and reproducibility of experimental outcomes. This guide provides a comprehensive overview of the best practices for the storage and handling of this compound, drawing upon established principles of chemical stability for analogous aminopyridine derivatives. It delves into the critical factors influencing its stability, outlines potential degradation pathways, and offers detailed protocols for its appropriate management in a laboratory setting. The objective is to equip researchers with the necessary knowledge to preserve the quality and efficacy of this compound throughout its lifecycle in the research and development pipeline.

Introduction: The Significance of Chemical Stability

The chemical stability of a reagent is a cornerstone of successful scientific inquiry. For a compound like this compound, which often serves as a starting material in multi-step syntheses, any degradation can lead to the formation of impurities, reduction in yield, and potentially misleading biological data. This guide emphasizes a proactive approach to stability, focusing on preventative measures through appropriate storage and handling.

Core Stability Profile and Incompatibilities

While specific, long-term stability studies on this compound are not extensively published, data from safety data sheets (SDS) of closely related aminopyridine compounds provide a strong basis for recommended storage conditions. The compound is generally considered stable under recommended storage conditions[1]. However, certain conditions and materials pose a significant risk to its integrity.

Key Incompatibilities:

-

Strong Oxidizing Agents: These can react with the amine and pyridine functionalities, leading to degradation.

-

Strong Acids: While the compound is a dihydrochloride salt, further exposure to strong acids should be avoided to prevent unwanted side reactions[1].

-

Moisture: The dihydrochloride salt is hygroscopic and should be protected from moisture to prevent hydrolysis and physical changes[2][3].

-

Air: Some related compounds are noted to be air-sensitive, suggesting that storage under an inert atmosphere is a prudent measure[1].

-

Direct Sunlight and Heat: Exposure to light and elevated temperatures can provide the energy for degradation reactions[3][4].

Recommended Storage and Handling Protocols

Adherence to stringent storage and handling protocols is the most effective strategy for preserving the stability of this compound.

Storage Conditions

The following table summarizes the recommended storage conditions based on best practices for similar chemical entities.

| Parameter | Recommended Condition | Rationale |

| Temperature | Room Temperature[5] | Avoids exposure to excessive heat which can accelerate degradation. |

| Atmosphere | Inert Atmosphere (e.g., Argon, Nitrogen)[1][6] | Minimizes contact with atmospheric oxygen and moisture. |

| Container | Tightly Closed Original Container[2][3][4][7] | Prevents contamination and exposure to the atmosphere. |

| Location | Dry, Cool, Well-Ventilated Area[1][3][4][7] | Protects from environmental fluctuations in temperature and humidity. |

| Light | Protect from Direct Sunlight[3][4] | Avoids light-induced degradation. |

Handling Procedures

Proper handling is crucial to maintain the compound's integrity from the moment it is received until it is consumed in a reaction.

Step-by-Step Handling Protocol:

-

Acclimatization: Before opening, allow the container to reach ambient laboratory temperature to prevent condensation of moisture on the cold solid.

-

Inert Atmosphere Operations: Whenever possible, handle the compound in a glove box or under a stream of inert gas (e.g., argon or nitrogen).

-

Dispensing: Use clean, dry spatulas and weighing vessels. Promptly and securely reseal the container after dispensing the desired amount.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, safety glasses, and a lab coat, as the compound can be harmful if it comes into contact with skin or is ingested[1][6][7].

-

Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust particles[1][3][4][7].

Potential Degradation Pathways: A Mechanistic Perspective

Hydrolysis

The ester functionality in the molecule is susceptible to hydrolysis, particularly in the presence of moisture. This reaction would yield the corresponding carboxylic acid and methanol. The acidic nature of the dihydrochloride salt may influence the rate of this process.

Oxidation

The pyridine ring and the primary amine are susceptible to oxidation, especially in the presence of atmospheric oxygen, light, and trace metal catalysts. Oxidative degradation can lead to a complex mixture of byproducts, including N-oxides.

The following diagram illustrates the logical flow of best practices for handling and storage to mitigate these potential degradation pathways.

Caption: Best practices for mitigating degradation.

Conclusion: Ensuring Compound Integrity

The stability of this compound is best maintained through a combination of controlled storage conditions and meticulous handling procedures. By minimizing exposure to moisture, air, light, and incompatible substances, researchers can ensure the compound's quality and, consequently, the validity of their experimental results. While the information presented is based on best practices for analogous compounds, it provides a robust framework for the safe and effective management of this important chemical reagent.

References

-

Biochem Chemopharma. (n.d.). Safety Data Sheet for 2-Amino Pyridine. Retrieved from [Link]

-

Loba Chemie. (2016). Safety Data Sheet for 2-Amino Pyridine for Synthesis. Retrieved from [Link]

Sources

- 1. fishersci.com [fishersci.com]

- 2. jubilantingrevia.com [jubilantingrevia.com]

- 3. lobachemie.com [lobachemie.com]

- 4. biochemopharma.fr [biochemopharma.fr]

- 5. methyl 2-amino-2-(pyridin-2-yl)acetate hydrochloride CAS#: 1039356-77-8 [chemicalbook.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to Taselisib (GDC-0032), a PI3K Inhibitor

A Note on Chemical Identification: This guide focuses on the phosphatidylinositol 3-kinase (PI3K) inhibitor Taselisib (GDC-0032). The provided CAS number, 1354949-64-6, corresponds to "Methyl 2-amino-2-(pyridin-2-yl)acetate hydrochloride"[1][2][3][][5][][7]. The correct CAS number for Taselisib is 1282512-48-4[8][9][10]. This guide proceeds under the assumption that the intended topic is the well-researched PI3K inhibitor, Taselisib.

Introduction

Taselisib, also known as GDC-0032, is a potent and selective inhibitor of the phosphoinositide 3-kinase (PI3K) signaling pathway[11]. As a critical regulator of cell proliferation, survival, and metabolism, the PI3K pathway is frequently dysregulated in various human cancers, making it a prime target for therapeutic intervention[12][13]. Taselisib exhibits a unique isoform selectivity, with potent activity against p110α, p110δ, and p110γ isoforms, while sparing the p110β isoform[8][14]. This β-sparing profile is hypothesized to enhance its therapeutic index[13]. This guide provides a comprehensive overview of Taselisib's properties, mechanism of action, and essential handling protocols for research and development professionals.

Chemical and Physical Properties

A thorough understanding of Taselisib's physicochemical properties is fundamental for its effective application in research settings.

| Property | Value | Source |

| CAS Number | 1282512-48-4 | [8][9][10] |

| Molecular Formula | C24H28N8O2 | [9][10] |

| Molecular Weight | 460.53 g/mol | [8][9] |

| IUPAC Name | 2-methyl-2-[4-[2-(5-methyl-2-propan-2-yl-1,2,4-triazol-3-yl)-5,6-dihydroimidazo[1,2-d][8][11]benzoxazepin-9-yl]pyrazol-1-yl]propanamide | [9] |

| Synonyms | GDC-0032, RG7604 | [8] |

| Appearance | Crystalline solid | [10] |

| Solubility | Soluble in DMSO (≥23.05 mg/mL); Insoluble in water; Sparingly soluble in Ethanol (<1 mg/mL) | [9][10] |

| Storage | Store at -20°C | [9] |

Mechanism of Action

Taselisib exerts its anti-tumor effects through a dual mechanism of action, primarily centered on the inhibition of the PI3K signaling pathway, with enhanced potency in cancers harboring activating mutations in the PIK3CA gene[12][15].

-

Kinase Inhibition : Taselisib competitively binds to the ATP-binding pocket of the PI3K catalytic subunit, effectively blocking its kinase activity[11]. This prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3), a critical second messenger. The subsequent reduction in PIP3 levels leads to the inhibition of downstream effectors, most notably AKT and mTOR, which are key drivers of cell proliferation and survival[16].

-

Mutant-Specific Protein Degradation : Uniquely among many PI3K inhibitors, Taselisib induces the ubiquitin-mediated proteasomal degradation of the mutant p110α protein[12]. This effect is significantly more pronounced for the mutated form of p110α compared to the wild-type protein, leading to a sustained suppression of PI3K signaling in cancer cells with PIK3CA mutations[12][13]. This dual action of both inhibiting kinase activity and promoting the degradation of the oncogenic protein contributes to its enhanced potency in PIK3CA-mutant cancers[12][15].

Caption: Mechanism of action of Taselisib in the PI3K pathway.

Handling and Storage

Proper handling and storage of Taselisib are crucial to maintain its stability and ensure the safety of laboratory personnel.

Personal Protective Equipment (PPE):

-

Gloves: Chemical-resistant gloves (e.g., nitrile) should be worn at all times.

-

Lab Coat: A standard laboratory coat is required.

-

Eye Protection: Safety glasses with side shields or goggles are mandatory.

Storage:

-

Taselisib should be stored as a solid at -20°C for long-term stability[9].

-

Stock solutions, typically prepared in anhydrous DMSO, should be stored at -20°C or -80°C[9][16]. It is recommended to use the stock solution within 6 months when stored at -20°C and within 1 year at -80°C[16].

-

Avoid repeated freeze-thaw cycles. Aliquoting the stock solution into single-use vials is highly recommended.

-

Moisture can reduce the solubility of Taselisib in DMSO; therefore, the use of fresh, anhydrous DMSO is critical for preparing stock solutions[8].

Disposal:

-

Dispose of unused Taselisib and contaminated materials in accordance with local, state, and federal regulations for chemical waste.

Experimental Protocols

The following are generalized protocols for common in vitro and in vivo experiments involving Taselisib. Researchers should optimize these protocols for their specific cell lines and experimental models.

In Vitro Cell Proliferation Assay

This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of Taselisib on cancer cell lines.

Materials:

-

Taselisib (GDC-0032)

-

Anhydrous DMSO

-

Cancer cell line of interest (e.g., MCF7, a PIK3CA-mutant breast cancer cell line)[9]

-

Complete cell culture medium

-

96-well plates

-

Cell proliferation reagent (e.g., CellTiter-Glo®, resazurin)

-

Plate reader

Procedure:

-

Prepare Taselisib Stock Solution: Dissolve Taselisib in anhydrous DMSO to a concentration of 10 mM.

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Taselisib Treatment: Prepare serial dilutions of Taselisib in complete cell culture medium. The final DMSO concentration should be kept constant and low (e.g., <0.1%). Add the diluted Taselisib to the appropriate wells.

-

Incubation: Incubate the plate for a period that allows for multiple cell doublings (e.g., 72 hours).

-

Viability Assessment: Add the cell proliferation reagent to each well according to the manufacturer's instructions.

-

Data Acquisition: Measure the signal (luminescence or fluorescence) using a plate reader.

-

Data Analysis: Normalize the data to the vehicle-treated control wells and plot the dose-response curve to calculate the IC50 value.

In Vivo Xenograft Studies

This protocol describes a general workflow for evaluating the anti-tumor efficacy of Taselisib in a mouse xenograft model.

Materials:

-

Taselisib (GDC-0032)

-

Appropriate vehicle for oral gavage

-

Immunocompromised mice (e.g., nude mice)

-

Cancer cell line for implantation (e.g., KPL-4, a PIK3CA-mutant breast cancer line)[11]

-

Calipers for tumor measurement

Procedure:

-

Tumor Implantation: Subcutaneously inject cancer cells into the flank of the mice.

-

Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a specified size (e.g., 150-200 mm³), randomize the mice into treatment and control groups.

-

Taselisib Administration: Prepare the Taselisib formulation in the vehicle. Administer Taselisib orally (p.o.) to the treatment group at a predetermined dose and schedule (e.g., 5 mg/kg, once daily)[16]. The control group receives the vehicle only.

-

Monitoring: Measure tumor volume and body weight regularly (e.g., 2-3 times per week).

-

Endpoint: Continue the study until a predefined endpoint is reached (e.g., tumors in the control group reach a maximum allowed size).

-

Data Analysis: Plot the mean tumor volume over time for each group to assess tumor growth inhibition.

Caption: Workflow for in vivo xenograft studies with Taselisib.

Clinical Development and Safety Profile

Taselisib has undergone extensive clinical evaluation, primarily in patients with advanced or metastatic breast cancer harboring PIK3CA mutations[14][17][18]. Phase III trials, such as the SANDPIPER study, demonstrated that the combination of Taselisib and fulvestrant improved progression-free survival compared to placebo plus fulvestrant in this patient population[18]. However, the development of Taselisib was halted due to its modest clinical activity and a challenging toxicity profile[19][20]. Common treatment-related adverse events included diarrhea, hyperglycemia, decreased appetite, nausea, rash, stomatitis, and vomiting[11]. The safety profile highlighted the need for careful patient monitoring and management of side effects during treatment[18].

Conclusion

Taselisib (GDC-0032) is a potent, β-sparing PI3K inhibitor with a unique dual mechanism of action that includes both kinase inhibition and degradation of mutant p110α. Its enhanced activity in PIK3CA-mutant cancers has made it a valuable tool for cancer research. While its clinical development has been discontinued, the insights gained from studies with Taselisib continue to inform the development of next-generation PI3K inhibitors. For researchers, a thorough understanding of its properties, mechanism, and handling is essential for its effective and safe use in preclinical studies aimed at further unraveling the complexities of the PI3K signaling pathway in cancer.

References

-

AACR Journals. (2017, February 15). Abstract S6-04: The PI3K inhibitor, taselisib, has enhanced potency in PIK3CA mutant models through a unique mechanism of action. [Link]

-

AACR Journals. (2017, July 1). Abstract 146: The PI3K inhibitor, taselisib, has a unique mechanism of action that leads to enhanced potency in PIK3CA mutant models. [Link]

-

Juric, D., Krop, I., Ramanathan, R. K., Wilson, T. R., Ware, J. A., San-Martin, O., ... & Burris, H. A. (2017). Phase I dose-escalation study of taselisib (GDC-0032), an oral PI3K inhibitor, in patients with advanced solid tumors. PLoS ONE, 12(10), e0186369. [Link]

-

ClinicalTrials.gov. A Study of Taselisib + Fulvestrant Versus Placebo + Fulvestrant in Participants With Advanced or Metastatic Breast Cancer Who Have Disease Recurrence or Progression During or After Aromatase Inhibitor Therapy (SANDPIPER). NCT02340221. [Link]

-

ResearchGate. Abstract 146: The PI3K inhibitor, taselisib, has a unique mechanism of action that leads to enhanced potency in PIK3CA mutant models. [Link]

-

ASCO Publications. (2015). SANDPIPER: Phase III study of the PI3-kinase (PI3K) inhibitor taselisib (GDC-0032) plus fulvestrant in patients (pts) with estrogen receptor (ER)-positive, HER2-negative locally advanced or metastatic breast cancer (BC) enriched for pts with PIK3CA mutant tumors. [Link]

-

Power. Taselisib for Cancer. [Link]

-

AACR Journals. (2020). Phase I Basket Study of Taselisib, an Isoform-Selective PI3K Inhibitor, in Patients with PIK3CA-Mutant Cancers. Clinical Cancer Research, 26(4), 798-807. [Link]

-

National Institutes of Health (NIH). (2024, June 3). Phase Ib dose-escalation trial of taselisib (GDC-0032) in combination with HER2-directed therapies in patients with advanced HER2+ breast cancer. [Link]

-

Chemietek. GDC-0032 (Taselisib). [Link]

-

Arctom. CAS NO. 1354949-64-6 | methyl 2-amino-2-(pyridin-2-yl)acetate hydrochloride. [Link]

Sources

- 1. 1354949-64-6 | MFCD18207253 | Methyl 2-amino-2-(pyridin-2-yl)acetate hydrochloride [aaronchem.com]

- 2. 1354949-64-6|Methyl 2-amino-2-(pyridin-2-yl)acetate hydrochloride|BLD Pharm [bldpharm.com]

- 3. 1354949-64-6 CAS Manufactory [m.chemicalbook.com]

- 5. arctomsci.com [arctomsci.com]

- 7. cas 1354949-64-6|| where to buy methyl 2-amino-2-(pyridin-2-yl)acetate hydrochloride [spanish.chemenu.com]

- 8. selleckchem.com [selleckchem.com]

- 9. apexbt.com [apexbt.com]

- 10. caymanchem.com [caymanchem.com]

- 11. Phase I Dose Escalation Study of Taselisib (GDC-0032), an Oral PI3K Inhibitor, in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. aacrjournals.org [aacrjournals.org]

- 13. researchgate.net [researchgate.net]

- 14. ascopubs.org [ascopubs.org]

- 15. aacrjournals.org [aacrjournals.org]

- 16. medchemexpress.com [medchemexpress.com]

- 17. ClinicalTrials.gov [clinicaltrials.gov]

- 18. Taselisib for Cancer · Info for Participants · Phase Phase 2 Clinical Trial 2026 | Power | Power [withpower.com]

- 19. aacrjournals.org [aacrjournals.org]

- 20. Phase Ib dose-escalation trial of taselisib (GDC-0032) in combination with HER2-directed therapies in patients with advanced HER2+ breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Unlocking the Therapeutic Potential of Novel Pyridine-Containing Amino Acid Esters

Preamble: The Convergence of Privileged Scaffolds

In the landscape of modern medicinal chemistry, the strategic combination of well-established pharmacophores is a cornerstone of rational drug design. The pyridine ring, a nitrogen-containing heterocycle, is a "privileged scaffold" due to its prevalence in a multitude of FDA-approved drugs, where it contributes to enhanced metabolic stability, permeability, and target binding through hydrogen bonding.[1][2][3] Similarly, amino acids, the fundamental building blocks of life, provide a chiral backbone and functional groups that are readily recognized by biological systems. The esterification of these amino acids offers a tunable parameter to modulate lipophilicity and pharmacokinetic properties.

This guide delves into the synthesis and, more critically, the systematic evaluation of the biological activities of novel compounds that merge these two domains: pyridine-containing amino acid esters. We will explore the causality behind experimental design and provide robust, self-validating protocols for assessing their potential as antimicrobial, anticancer, and anti-inflammatory agents.

Part 1: Antimicrobial Activity Evaluation

The rise of antimicrobial resistance presents a formidable global health challenge, necessitating the exploration of new chemical entities.[4] Pyridine derivatives have demonstrated broad-spectrum antimicrobial effects, often by disrupting essential microbial processes like cell wall synthesis, protein synthesis, or nucleic acid metabolism through interactions with key enzymes or microbial DNA.[5][6][7]

Rationale for Experimental Screening

A tiered screening approach is the most efficient method for identifying promising antimicrobial candidates. The initial screen should be a qualitative or semi-quantitative assay to quickly identify compounds with any level of activity. This is followed by a quantitative determination of the minimum concentration required for efficacy.

Experimental Workflow: From Initial Screening to Potency Determination

The logical progression of experiments ensures that resources are focused on the most promising compounds. The workflow begins with a broad screen for activity, followed by precise quantification of that activity.

Caption: Workflow for in vitro antimicrobial activity assessment.

Detailed Experimental Protocols

This method serves as a primary screen for antimicrobial activity.[8][9]

-

Inoculum Preparation: Prepare a bacterial suspension from a fresh culture in sterile saline or broth, adjusting the turbidity to a 0.5 McFarland standard (~1 x 10⁸ CFU/mL).[9]

-

Plate Inoculation: Uniformly swab the surface of a Mueller-Hinton agar plate with the prepared bacterial inoculum.

-

Disk Application: Aseptically place sterile paper discs (6 mm diameter) onto the agar surface.

-

Compound Loading: Pipette a fixed volume (e.g., 10 µL) of the test compound solution (at a known concentration, e.g., 1 mg/mL in DMSO) onto each disc. A disc with DMSO serves as the negative control, and a disc with a standard antibiotic (e.g., Gentamicin) serves as the positive control.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Data Collection: Measure the diameter (in mm) of the clear zone of growth inhibition around each disc.

This assay quantifies the lowest concentration of a compound that inhibits visible microbial growth.[10]

-

Plate Preparation: In a 96-well microtiter plate, add 100 µL of sterile Mueller-Hinton broth to each well.

-

Serial Dilution: Add 100 µL of the test compound stock solution to the first well and perform a two-fold serial dilution across the plate.

-

Inoculation: Add 5 µL of the 0.5 McFarland standard bacterial suspension to each well. Include a positive control (broth + bacteria) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[10]

Data Presentation

Quantitative data from these assays should be tabulated for clear comparison.

| Compound ID | Test Organism | Disk Diffusion (Zone of Inhibition, mm) | Broth Microdilution (MIC, µg/mL) |

| PY-AAE-01 | S. aureus (ATCC 25923) | 15 ± 1 | 32 |

| E. coli (ATCC 25922) | 11 ± 0.5 | 64 | |

| PY-AAE-02 | S. aureus (ATCC 25923) | 19 ± 1 | 16 |

| E. coli (ATCC 25922) | 14 ± 1 | 32 | |

| Gentamicin | S. aureus (ATCC 25923) | 25 ± 2 | 2 |

| (Positive Control) | E. coli (ATCC 25922) | 22 ± 1 | 4 |

| DMSO | S. aureus (ATCC 25923) | 0 | >256 |

| (Vehicle Control) | E. coli (ATCC 25922) | 0 | >256 |

Data are representative. Strains recommended by the Clinical Laboratory Standards Institute (CLSI) are often used.[9]

Part 2: Anticancer Activity Evaluation

Pyridine-containing compounds are integral to numerous anticancer chemotherapeutics.[11][12] Their mechanisms are diverse, including the inhibition of critical enzymes like kinases (e.g., VEGFR-2), disruption of microtubule polymerization, interaction with DNA, and modulation of key signaling pathways such as PI3K/Akt/mTOR that govern cell proliferation and survival.[1][13][14][15]

Rationale for Experimental Screening

The initial evaluation of potential anticancer agents focuses on cytotoxicity—the ability of a compound to kill cancer cells. In vitro assays using cancer cell lines provide a cost-effective and high-throughput method for primary screening.[16][17] Compounds demonstrating high potency can then be subjected to more detailed mechanistic studies.

Experimental Workflow: Cytotoxicity Screening and Mechanistic Insight

A standard workflow involves an initial broad screening for cytotoxicity against a panel of cancer cell lines, followed by deeper investigation into the mechanism of action for the most potent compounds.

Caption: Workflow for in vitro anticancer activity assessment.

Detailed Experimental Protocols

This colorimetric assay is a widely used standard for assessing cell viability and screening for cytotoxic agents.[16] It measures the metabolic activity of living cells.

-

Cell Seeding: Seed cancer cells (e.g., MCF-7 breast cancer cells) into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow attachment.

-

Compound Treatment: Treat the cells with serial dilutions of the pyridine-containing amino acid esters for a specified period (e.g., 48 or 72 hours). Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

MTT Addition: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[18] Live cells with active mitochondrial reductases will convert the yellow MTT tetrazolium salt into purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[18]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Data Presentation

The IC50 values are a critical metric for comparing the potency of different compounds against various cancer cell lines.

| Compound ID | IC50 (µM) vs. MCF-7 (Breast) | IC50 (µM) vs. A549 (Lung) | IC50 (µM) vs. HepG2 (Liver) |

| PY-AAE-01 | 25.4 ± 2.1 | 45.1 ± 3.5 | 38.7 ± 2.9 |

| PY-AAE-02 | 5.2 ± 0.8 | 10.8 ± 1.1 | 8.9 ± 0.9 |

| PY-AAE-03 | > 100 | > 100 | > 100 |

| Doxorubicin | 1.9 ± 0.3 | 2.5 ± 0.4 | 2.1 ± 0.2 |

Data are representative. Lower IC50 values indicate higher cytotoxic potency.

Visualizing a Key Target Pathway

Many pyridine derivatives exert their anticancer effects by inhibiting signaling pathways crucial for cancer cell growth. The PI3K/Akt/mTOR pathway is a frequently dysregulated pathway in cancer and a common target.[14]

Caption: Simplified PI3K/Akt signaling pathway and a potential point of inhibition.

Part 3: Anti-inflammatory Activity Evaluation

Chronic inflammation contributes to a wide range of diseases. Pyridine derivatives have shown promise as anti-inflammatory agents, often through mechanisms like the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are key to the inflammatory pathway.[19][20] Another critical mechanism is the suppression of pro-inflammatory mediators by modulating signaling pathways like Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK).[18]

Rationale for Experimental Screening

An effective in vitro model for screening anti-inflammatory drugs involves using immune cells, such as macrophages, and stimulating them with an inflammatory agent like lipopolysaccharide (LPS).[18][21] The ability of a test compound to reduce the production of key inflammatory mediators, such as nitric oxide (NO) and cytokines (e.g., TNF-α, IL-6), is then quantified.

Experimental Workflow: Quantifying Inhibition of Inflammatory Mediators

The workflow is designed to first ensure the compound is not cytotoxic at the tested concentrations, then to measure its effect on specific inflammatory markers.

Caption: Workflow for in vitro anti-inflammatory activity evaluation.

Detailed Experimental Protocols

This protocol measures nitrite, a stable product of NO, in cell culture supernatants.[18][22]

-

Cell Culture & Treatment: Seed RAW 264.7 macrophages in a 96-well plate. Pre-treat the cells with various non-toxic concentrations of the test compounds for 1 hour.[18]

-

Inflammation Induction: Induce inflammation by adding LPS to a final concentration of 1 µg/mL and incubate for 24 hours.[18]

-

Supernatant Collection: Collect the cell culture supernatant.

-

Griess Reaction: Mix an equal volume (e.g., 50 µL) of the supernatant with Griess reagent. Incubate for 10-15 minutes at room temperature.[18]

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Quantification: Determine the nitrite concentration using a sodium nitrite standard curve and calculate the percentage inhibition relative to the LPS-only treated cells.

This protocol uses Enzyme-Linked Immunosorbent Assay (ELISA) to measure the concentration of specific pro-inflammatory cytokines.[18]

-

Cell Culture and Stimulation: Follow steps 1 and 2 from the Griess Assay protocol.

-

Supernatant Collection: Collect the cell culture supernatant.

-

ELISA Procedure: Measure the concentrations of TNF-α and IL-6 using commercially available ELISA kits, following the manufacturer's specific instructions.[18]

-

Data Analysis: Calculate the concentration of each cytokine from a standard curve and determine the percentage inhibition for each compound concentration.

Data Presentation

Results should clearly show the dose-dependent inhibitory effect of the compounds on inflammatory markers.

| Compound ID | Concentration (µM) | NO Production (% of LPS Control) | TNF-α Secretion (% of LPS Control) |

| Control | - | 0% | 0% |

| LPS (1 µg/mL) | - | 100% | 100% |

| PY-AAE-04 | 10 | 75.2 ± 5.1% | 80.1 ± 6.2% |

| 25 | 45.8 ± 3.9% | 52.3 ± 4.5% | |

| 50 | 21.3 ± 2.5% | 25.9 ± 3.1% | |

| Indomethacin | 25 | 35.4 ± 3.0% | 40.7 ± 3.8% |

| (Positive Control) |

Data are representative and show the percentage of inflammatory marker production relative to the LPS-stimulated group.

Visualizing the NF-κB Signaling Pathway

The NF-κB pathway is a primary target for anti-inflammatory drugs. LPS from bacteria binds to Toll-like receptor 4 (TLR4), initiating a cascade that leads to the activation of NF-κB and subsequent transcription of pro-inflammatory genes.

Caption: Simplified LPS-induced NF-κB signaling pathway.

References

- Bioassays for anticancer activities. PubMed.

- In vitro assays and techniques utilized in anticancer drug discovery. PubMed.

- Application Notes and Protocols for the Evaluation of Novel Anti-inflamm

- A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one. Adv Biomed Res.

- Recent Studies of Pyridine derivatives as an anticancer agent: Mini review. IRJET.

- In Vitro Assays to Study The Hallmarks of Cancer. QIMA Life Sciences.

- Current Status of Novel Pyridine Fused Derivatives as Anticancer Agents: An Insight into Future Perspectives and Structure Activity Rel

- A Review on PYRIDINE Derivatives “Potential for Analgesic & Anti-inflamm

- Polypeptides. Part XII. The preparation of 2-pyridyl esters and their use in peptide synthesis. Journal of the Chemical Society C - RSC Publishing.

- A Brief View on Pyridine Compounds. Open Access Journals.

- Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evalu

- Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limit

- A study on the anti-inflammatory effects of new deriv

- The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. PMC - NIH.

- In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verific

- 2,3-Diaryl-3H-imidazo[4,5-b]pyridine derivatives as potential anticancer and anti-inflamm

- Pyridine heterocycles: Compiling the anticancer capabilities.

- In vitro anticancer assay: Significance and symbolism. Health Sciences.

- The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. PMC.

- Synthesis of β-Pyridyl α-Amino Acids: Conformationally Sensitive Charge Transfer-Based Fluorophores.

- Guidelines for the in vitro determination of anti‐inflammatory activity.

- Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. MDPI.

- Pyridine derivatives 46a–50 reported as anti-inflammatory agents.

- Methods for screening and evaluation of antimicrobial activity: a review of protocols, advantages and limitations.

- Synthesis of Polysubstituted Pyridines and Pyrazines via Truce–Smiles Rearrangement of Amino Acid-Based 4-Nitrobenzenesulfonamides. NIH.

- Application Notes and Protocols for Assessing the Anti-inflammatory Activity of 16-Deoxysaikogenin F. Benchchem.

- Experimental evaluation of anti inflamm

- (PDF) Methods for screening and evaluation of antimicrobial activity: a review of protocols, advantages and limitations.

- Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. Acta Scientific.

- Current Landscape of Methods to Evaluate Antimicrobial Activity of N

- Evaluation of Anti-inflamm

- Synthesis and antimicrobial activity of new pyridine deriv

- Pyridine: the scaffolds with significant clinical diversity. RSC Publishing.

- Pyridine Compounds with Antimicrobial and Antiviral Activities. PMC - PubMed Central.

- Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Frontiers.

- Synthesis and Characterization of Pyridine-Based Polyamido-Polyester Optically Active Macrocycles and Enantiomeric Recognition for d- and l-Amino Acid Methyl Ester Hydrochloride.

- A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. PMC - PubMed Central.

- Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. PMC - NIH.

- Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine. Pharmaguideline.

- Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis. Sarchem Labs.

- Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. American Journal of Heterocyclic Chemistry.

- The Structure–Antiproliferative Activity Relationship of Pyridine Deriv

- Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. MDPI.

- Synthesis of novel 3-pyridinecarbonitriles with amino acid function and their fluorescence properties. PubMed.

- Inhibition of NADH oxidation by pyridine deriv

- Dual PARP/NAMPT Inhibitors for BRCA Wild-Type Triple-Negative Breast Cancer. American Chemical Society.

Sources

- 1. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]

- 2. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. openaccessjournals.com [openaccessjournals.com]

- 6. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. sarchemlabs.com [sarchemlabs.com]

- 8. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. irjet.net [irjet.net]

- 12. Current Status of Novel Pyridine Fused Derivatives as Anticancer Agents: An Insight into Future Perspectives and Structure Activity Relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. chemijournal.com [chemijournal.com]

- 16. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. noblelifesci.com [noblelifesci.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. bio-protocol.org [bio-protocol.org]

An In-depth Technical Guide to the Exploratory Reactions of Methyl 2-amino-2-(pyridin-2-yl)acetate Dihydrochloride

Foreword: Unlocking the Potential of a Versatile Pyridinyl Amino Acid Scaffold

Methyl 2-amino-2-(pyridin-2-yl)acetate dihydrochloride stands as a pivotal starting material for drug discovery and development. Its unique structure, combining a chiral α-amino acid moiety with a chelating 2-pyridinyl group, offers a rich landscape for chemical exploration. This guide provides an in-depth technical overview of the core exploratory reactions of this compound, moving beyond simple protocols to explain the underlying chemical principles and strategic considerations essential for researchers, scientists, and drug development professionals. Our focus is on providing actionable insights grounded in established chemical literature, enabling the rational design and synthesis of novel derivatives with therapeutic potential.

Foundational Understanding: Structural Features and Reactivity

This compound possesses three primary reactive sites: the primary amino group, the methyl ester, and the pyridine ring. The dihydrochloride salt form ensures stability and enhances solubility in polar solvents, though it necessitates neutralization for many reactions. The pyridine nitrogen, with its lone pair of electrons, can act as a directing group in metal-catalyzed reactions and is also susceptible to alkylation.[1] The primary amine is a versatile nucleophile, while the ester group can undergo hydrolysis, amidation, or reduction.

N-Functionalization: Building Molecular Diversity at the Amino Group

The primary amino group is arguably the most versatile handle for derivatization, allowing for the introduction of a wide array of functionalities through N-acylation, N-alkylation, and related reactions.

N-Acylation and Amide Bond Formation

The formation of an amide bond is a cornerstone of medicinal chemistry. N-acylation of methyl 2-amino-2-(pyridin-2-yl)acetate not only modifies the molecule's steric and electronic properties but also provides a scaffold for extending its structure.

Causality Behind Experimental Choices: The choice of coupling reagent is critical for efficient and clean amide bond formation, minimizing side reactions and preserving stereochemical integrity. While acyl chlorides can be used, they often require harsh conditions. Peptide coupling reagents offer a milder and more controlled approach.[2][3] Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive like 1-Hydroxybenzotriazole (HOBt) are effective in suppressing racemization and improving yields.[4]

Experimental Protocol: N-Acylation with a Carboxylic Acid using EDC/HOBt

-

Neutralization: Dissolve this compound (1.0 eq) in a suitable aprotic solvent such as Dichloromethane (DCM) or N,N-Dimethylformamide (DMF). Add a tertiary amine base, like triethylamine (TEA) or diisopropylethylamine (DIEA) (2.2 eq), at 0 °C to neutralize the hydrochloride salt and liberate the free amine.

-

Activation: In a separate flask, dissolve the desired carboxylic acid (1.1 eq), HOBt (1.2 eq), and EDC (1.2 eq) in DCM or DMF. Stir the mixture at 0 °C for 30 minutes to form the active ester.

-

Coupling: Add the activated carboxylic acid solution dropwise to the solution of the free amine at 0 °C. Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent. The organic layer is then washed with a mild acid (e.g., 1M HCl) to remove excess amine, followed by a mild base (e.g., saturated NaHCO₃ solution) to remove unreacted carboxylic acid, and finally with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Table 1: Representative N-Acylation Reactions

| Carboxylic Acid | Coupling Reagents | Solvent | Typical Yield (%) |

| Acetic Acid | EDC, HOBt | DCM | 85-95 |

| Benzoic Acid | HATU, DIEA | DMF | 80-90 |

| Boc-Gly-OH | DCC, HOBt | DCM/DMF | 75-85 |

Workflow for N-Acylation

Caption: Workflow for N-acylation.

N-Alkylation

Introducing alkyl groups at the nitrogen atom can significantly impact the compound's lipophilicity and conformational flexibility. Reductive amination and direct alkylation are common strategies.

Causality Behind Experimental Choices: Reductive amination is a mild and efficient method for N-alkylation that avoids over-alkylation, a common side reaction with direct alkylation using alkyl halides.[5] The choice of a mild reducing agent like sodium triacetoxyborohydride is crucial to selectively reduce the intermediate imine without affecting the ester functionality.

Experimental Protocol: Reductive Amination

-

Neutralization and Imine Formation: Dissolve this compound (1.0 eq) and an aldehyde or ketone (1.2 eq) in a solvent like 1,2-dichloroethane (DCE) or methanol. Add a tertiary amine base (2.2 eq) to neutralize the salt. Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

-

Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. The reaction is typically stirred at room temperature for 12-24 hours.

-

Work-up and Purification: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.

Ester Modifications: Tuning Polarity and Reactivity

The methyl ester group offers a gateway to other functional groups, most notably carboxylic acids and primary alcohols.

Ester Hydrolysis

Hydrolysis of the methyl ester to the corresponding carboxylic acid is a fundamental transformation that increases polarity and provides a new handle for further derivatization, such as amide coupling.

Causality Behind Experimental Choices: Base-mediated hydrolysis using lithium hydroxide (LiOH) in a mixture of water and a co-solvent like tetrahydrofuran (THF) or methanol is a standard and reliable method.[6] LiOH is often preferred over NaOH or KOH as it can sometimes lead to cleaner reactions with fewer side products. The reaction is typically performed at room temperature to avoid potential side reactions.

Experimental Protocol: Base-Mediated Hydrolysis

-

Reaction Setup: Dissolve this compound (1.0 eq) in a mixture of water and THF (e.g., 1:1 v/v).

-

Hydrolysis: Add an aqueous solution of LiOH (2.5 eq) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir until TLC or LC-MS analysis indicates complete consumption of the starting material (typically 4-12 hours).

-

Work-up and Isolation: Acidify the reaction mixture to a pH of approximately 4-5 with 1M HCl. The product may precipitate out of solution. If not, extract the product with a suitable organic solvent like ethyl acetate. Dry the organic extracts and concentrate to yield the carboxylic acid.

Logical Relationship of Ester Modifications

Caption: Key ester modification pathways.

Ester Reduction

Reduction of the ester to a primary alcohol can be useful for introducing a different type of linker or pharmacophore.

Causality Behind Experimental Choices: Strong reducing agents like lithium aluminum hydride (LAH) will readily reduce the ester.[7] However, milder reagents such as lithium borohydride (LiBH₄) are often preferred as they can offer better chemoselectivity, particularly if other sensitive functional groups are present.[8]

Experimental Protocol: Ester Reduction with LiBH₄

-

Reaction Setup: Dissolve the N-protected Methyl 2-amino-2-(pyridin-2-yl)acetate (1.0 eq) in an anhydrous solvent such as THF under an inert atmosphere (e.g., nitrogen or argon). It is crucial to N-protect the starting material to prevent side reactions with the reducing agent.

-

Reduction: Cool the solution to 0 °C and add LiBH₄ (2.0-3.0 eq) portion-wise. After the addition is complete, allow the reaction to warm to room temperature and stir for 4-12 hours.

-

Work-up and Purification: Carefully quench the reaction at 0 °C by the slow addition of water, followed by 1M HCl to dissolve the inorganic salts. Extract the product with an organic solvent, wash with brine, dry, and concentrate. Purify by column chromatography.

Reactions on the Pyridine Ring: Expanding the Heterocyclic Core

The pyridine ring itself can be a site for further functionalization, primarily through electrophilic substitution or metal-catalyzed cross-coupling reactions.

Catalytic Cross-Coupling Reactions

The pyridine nitrogen can act as a directing group to facilitate C-H activation and subsequent cross-coupling reactions, allowing for the introduction of aryl, alkyl, or other groups onto the pyridine ring.[1]

Causality Behind Experimental Choices: Palladium and Rhodium catalysts are commonly employed for such transformations. The choice of catalyst, ligand, and oxidant is crucial for achieving high regioselectivity and yield.[1]

Conceptual Reaction Scheme: Palladium-Catalyzed C-H Arylation

A plausible, though not yet reported for this specific substrate, exploratory reaction would be a Pd-catalyzed C-H arylation. This would likely involve the reaction of N-acylated Methyl 2-amino-2-(pyridin-2-yl)acetate with an aryl halide in the presence of a palladium catalyst (e.g., Pd(OAc)₂), a ligand (e.g., a phosphine or N-heterocyclic carbene), and a base. The directing effect of the pyridine nitrogen would be expected to favor functionalization at the C6 position.

Conclusion and Future Directions

This compound is a highly valuable building block with multiple avenues for chemical exploration. The reactions outlined in this guide—N-functionalization, ester modifications, and potential pyridine ring functionalization—provide a robust toolkit for generating diverse libraries of novel compounds. Future research should focus on exploring the full potential of metal-catalyzed C-H functionalization of the pyridine ring and the development of diastereoselective reactions to control the stereochemistry of new derivatives. The insights provided herein are intended to serve as a springboard for innovation in the synthesis of next-generation therapeutics.

References

- Jafari, E., & Zarei, S. A. (2025). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. Journal of the Iranian Chemical Society.

-

Fisher Scientific. (n.d.). Amide Synthesis. [Link]

-

Journal of Chemical and Pharmaceutical Research, 6(5), 104-105. (2014). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylic acid ester. [Link]

-

Myers, A. G., et al. Chem 115 Handout. [Link]

-

Organic Syntheses Procedure. Org. Synth. 1988, 67, 77; Vol. 8, p.26. [Link]

-

University of Manchester. (n.d.). N-Alkyl-α-amino acids in Nature and their biocatalytic preparation. [Link]

Sources

- 1. Transition metal-catalyzed cross-coupling reactions of N -aryl-2-aminopyridines - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08384A [pubs.rsc.org]

- 2. Amide Synthesis [fishersci.co.uk]

- 3. bachem.com [bachem.com]

- 4. luxembourg-bio.com [luxembourg-bio.com]

- 5. research.manchester.ac.uk [research.manchester.ac.uk]

- 6. jocpr.com [jocpr.com]

- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 8. Organic Syntheses Procedure [orgsyn.org]

In-Depth Technical Guide: Theoretical Calculations on the Structure of Methyl 2-amino-2-(pyridin-2-yl)acetate Dihydrochloride

Abstract

This technical guide provides a comprehensive framework for the theoretical investigation of Methyl 2-amino-2-(pyridin-2-yl)acetate dihydrochloride, a molecule of significant interest in medicinal chemistry and drug development. We delve into the application of robust computational chemistry techniques, primarily Density Functional Theory (DFT), to elucidate its structural, electronic, and spectroscopic properties. This document is intended for researchers, scientists, and professionals in drug development, offering both a conceptual understanding and practical, step-by-step protocols for performing these calculations. The methodologies described herein are designed to be self-validating, ensuring a high degree of scientific integrity and reproducibility.

Introduction: The Significance of Heterocyclic Amino Acid Esters

Methyl 2-amino-2-(pyridin-2-yl)acetate belongs to a class of compounds that merge the structural features of amino acids with heterocyclic scaffolds, specifically a pyridine ring. These hybrid molecules are of considerable interest in pharmaceutical research due to their potential to interact with biological targets in unique ways. The pyridine moiety can engage in various non-covalent interactions, including hydrogen bonding and π-stacking, while the amino acid ester portion provides a handle for further chemical modification and can influence pharmacokinetic properties.[1] The dihydrochloride salt form is often utilized to enhance solubility and stability, crucial aspects for drug formulation.

Understanding the three-dimensional structure, conformational landscape, and electronic properties of this molecule is paramount for predicting its biological activity, designing derivatives with improved efficacy, and understanding its behavior in different environments. Theoretical calculations provide a powerful, cost-effective, and time-efficient means to gain these insights at the atomic level, complementing and guiding experimental studies.

The Role of Computational Chemistry

Computational chemistry, particularly quantum mechanical methods like Density Functional Theory (DFT), allows for the detailed examination of molecular properties that can be challenging to probe experimentally.[2][3] By solving the Schrödinger equation (or its Kohn-Sham equivalent in DFT), we can determine the optimized geometry, vibrational frequencies, electronic structure (including frontier molecular orbitals), and other key characteristics of a molecule. This information is invaluable for:

-

Structure-Activity Relationship (SAR) Studies: Correlating specific structural features with biological activity.

-

Rational Drug Design: Modifying the molecular structure to enhance desired properties.

-

Spectroscopic Analysis: Aiding in the interpretation of experimental spectra (e.g., IR, NMR).[4][5]

-

Understanding Reaction Mechanisms: Investigating the reactivity and stability of the molecule.

This guide will focus on a DFT-based approach to characterize this compound.

Theoretical Methodology: A Self-Validating Approach

The choice of computational methodology is critical for obtaining accurate and reliable results. Our approach is grounded in Density Functional Theory (DFT), which offers a favorable balance between computational cost and accuracy for molecules of this size.

The Causality Behind Method Selection

Why DFT? DFT is a quantum mechanical method that calculates the electronic structure of atoms, molecules, and solids.[6] It is particularly well-suited for studying organic molecules containing heteroatoms. The choice of the B3LYP functional is based on its proven track record in providing excellent descriptions of molecular geometries and electronic properties for a wide range of organic compounds.[2][7]

Basis Set Selection: The 6-311++G(d,p) basis set is chosen to provide a flexible and accurate description of the electron distribution. The inclusion of diffuse functions (++) is important for accurately describing anions and systems with lone pairs, such as the nitrogen and oxygen atoms in our molecule. Polarization functions (d,p) are essential for correctly modeling the shape of electron orbitals and describing chemical bonds, particularly in strained or unusual bonding situations.

Solvent Effects: Biological processes and many chemical reactions occur in solution. Therefore, it is crucial to account for the influence of the solvent. The Polarizable Continuum Model (PCM) is an implicit solvation model that represents the solvent as a continuous dielectric medium. This approach captures the bulk electrostatic effects of the solvent on the solute, providing a more realistic representation of the molecule's behavior in solution.

Computational Workflow Diagram

The following diagram illustrates the logical flow of the theoretical calculations described in this guide.

Caption: Computational workflow for the theoretical analysis of this compound.

Experimental Protocols: A Step-by-Step Guide

The following protocols provide a detailed guide for performing the theoretical calculations using a quantum chemistry software package such as Gaussian, ORCA, or PySCF.[8]

Protocol 1: Gas Phase Geometry Optimization and Frequency Analysis

-

Build the Initial Structure: Construct the 3D structure of this compound using a molecular modeling program (e.g., Avogadro, ChemDraw). Ensure correct protonation states for the dihydrochloride form (protonated pyridine nitrogen and amino group).

-

Prepare the Input File: Create an input file for the quantum chemistry software. Specify the following keywords:

-

# B3LYP/6-311++G(d,p) Opt Freq

-

Define the molecular charge (+2) and spin multiplicity (singlet).

-

Provide the Cartesian coordinates of the initial structure.

-

-

Run the Calculation: Submit the input file to the quantum chemistry software.

-

Verify the Optimized Structure: After the calculation is complete, check for the absence of imaginary frequencies in the output file. A true energy minimum will have zero imaginary frequencies.

-

Extract Data: From the output file, extract the optimized Cartesian coordinates, total energy, and vibrational frequencies.

Protocol 2: Solvent Phase Geometry Optimization

-

Use the Gas-Phase Optimized Structure: Take the optimized geometry from the gas phase calculation as the starting point for the solvent phase calculation.

-

Prepare the Input File: Modify the input file from Protocol 1 to include the PCM solvent model. For example, in Gaussian, you would add SCRF=(PCM,Solvent=Water).

-

# B3LYP/6-311++G(d,p) Opt SCRF=(PCM,Solvent=Water)

-

-

Run the Calculation: Submit the modified input file.

-

Extract Data: Extract the optimized Cartesian coordinates and total energy in the solvent phase.

Protocol 3: Frontier Molecular Orbital (FMO) and Natural Bond Orbital (NBO) Analysis

-

Perform Single-Point Energy Calculations: Using the optimized geometries from both the gas and solvent phases, perform single-point energy calculations.

-

Request FMO and NBO Analysis: In the input file for the single-point calculations, include keywords to request the generation of FMOs and perform NBO analysis. For example, in Gaussian, you would add Pop=NBO.

-

Analyze the Output:

-

FMO: Identify the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). Visualize these orbitals to understand the regions of electron density involved in chemical reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability.

-

NBO: Analyze the NBO output to understand charge distribution, hybridization, and intramolecular interactions such as hyperconjugation.

-

Results and Discussion: Unveiling Molecular Insights

This section presents the expected outcomes from the theoretical calculations and provides guidance on their interpretation.

Optimized Molecular Structure

The geometry optimization will yield the most stable 3D conformation of the molecule. Key structural parameters to analyze include:

-

Bond Lengths and Angles: Compare calculated bond lengths and angles with typical values for similar functional groups to identify any unusual structural features.

-

Dihedral Angles: Analyze the dihedral angles to understand the overall conformation of the molecule, particularly the orientation of the ester group relative to the pyridine ring. A conformational analysis can be performed by systematically rotating key dihedral angles to identify low-energy conformers.[9][10]

Table 1: Predicted Key Structural Parameters

| Parameter | Gas Phase | Solvent Phase (Water) |

| Pyridine N-C Bond (Å) | Value | Value |

| C-N (amino) Bond (Å) | Value | Value |

| C=O (ester) Bond (Å) | Value | Value |

| Pyridine-C-N-C Dihedral (°) | Value | Value |

(Note: "Value" should be replaced with the actual calculated data.)

Electronic Properties

The electronic properties provide insights into the reactivity and stability of the molecule.